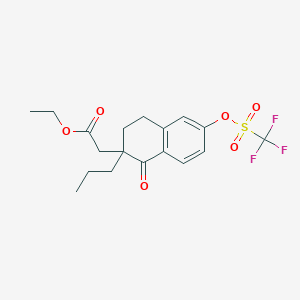
Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a trifluoromethylsulfonyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves multiple steps:
Formation of the Tetrahydronaphthalene Core: The initial step involves the construction of the tetrahydronaphthalene core through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Propyl Group: The propyl group is introduced via a Friedel-Crafts alkylation reaction.
Oxidation: The resulting intermediate undergoes oxidation to form the ketone group.
Sulfonylation: The trifluoromethylsulfonyl group is introduced using trifluoromethanesulfonic anhydride in the presence of a base.
Esterification: Finally, the ethyl acetate moiety is introduced through an esterification reaction using ethyl bromoacetate and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids and ethanol.
Scientific Research Applications
Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1-oxo-2-propyl-6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Lacks the trifluoromethylsulfonyl group.
Ethyl 2-(1-oxo-2-propyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Contains a methoxy group instead of the trifluoromethylsulfonyl group.
Uniqueness
The presence of the trifluoromethylsulfonyl group in Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Biological Activity
Ethyl 2-(1-oxo-2-propyl-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate, with CAS No. 2221084-34-8, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C18H21F3O6S and a molecular weight of 422.42 g/mol. Its structural complexity includes a tetrahydronaphthalene core substituted with trifluoromethylsulfonyl and ethyl acetate moieties. The presence of these functional groups suggests potential reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁F₃O₆S |
| Molecular Weight | 422.42 g/mol |
| CAS Number | 2221084-34-8 |
| Boiling Point | Not available |
Antimicrobial Activity
Research indicates that compounds similar to this compound may exhibit significant antimicrobial properties. For instance, studies on related benzosiloxaboroles have demonstrated high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimal cytotoxicity observed at effective concentrations . The mechanism of action for these compounds often involves the inhibition of critical bacterial enzymes.
Case Studies
- Antibacterial Efficacy : A study evaluated the activity of various sulfonyl-containing compounds against standard bacterial strains. Compounds demonstrated MIC values ranging from 1.56 to 12.5 µg/mL against MRSA, indicating strong antibacterial potential .
- Cancer Cell Inhibition : In another investigation, derivatives of related structures showed promising results in inhibiting cancer cell motility and proliferation without affecting non-tumorigenic cells at concentrations below 10 µM . This suggests a selective action that could be harnessed for therapeutic applications.
The exact mechanisms by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in bacterial protein synthesis and cellular metabolism.
- Cell Membrane Disruption : The presence of hydrophobic groups may facilitate interactions with bacterial membranes, leading to increased permeability and cell lysis.
Properties
Molecular Formula |
C18H21F3O6S |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
ethyl 2-[1-oxo-2-propyl-6-(trifluoromethylsulfonyloxy)-3,4-dihydronaphthalen-2-yl]acetate |
InChI |
InChI=1S/C18H21F3O6S/c1-3-8-17(11-15(22)26-4-2)9-7-12-10-13(5-6-14(12)16(17)23)27-28(24,25)18(19,20)21/h5-6,10H,3-4,7-9,11H2,1-2H3 |
InChI Key |
NGGFWAYFNQWGTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC2=C(C1=O)C=CC(=C2)OS(=O)(=O)C(F)(F)F)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















